molecular formula C22H28N2O3S B5188262 N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5188262
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: VFCDCKVKYGHYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CCG-63802 and is known for its ability to interact with various proteins in the human body.

Wissenschaftliche Forschungsanwendungen

CCG-63802 has been extensively studied for its potential applications in the field of medicine. It has been shown to interact with various proteins, including the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells. CCG-63802 has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. These findings suggest that CCG-63802 may have potential applications in cancer treatment and other diseases that involve abnormal protein activity.

Wirkmechanismus

CCG-63802 exerts its effects by binding to specific proteins in the human body. It has been shown to bind to the ATP-binding cassette transporter ABCG2 and inhibit its activity, leading to increased sensitivity of cancer cells to chemotherapy drugs. CCG-63802 also binds to the protein kinase CK2 and inhibits its activity, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
CCG-63802 has been shown to have various biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to chemotherapy drugs by inhibiting the activity of the ABCG2 transporter. CCG-63802 has also been shown to inhibit the activity of the protein kinase CK2, leading to decreased cell growth and proliferation. These effects suggest that CCG-63802 may have potential applications in cancer treatment and other diseases that involve abnormal protein activity.

Vorteile Und Einschränkungen Für Laborexperimente

CCG-63802 has several advantages for lab experiments. It is readily available and can be synthesized in high yields using a relatively simple method. It has also been extensively studied for its potential applications in the field of medicine. However, there are also limitations to using CCG-63802 in lab experiments. It may have off-target effects on other proteins in the human body, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on CCG-63802. One potential area of research is the development of more selective inhibitors of the ABCG2 transporter. This could lead to the development of more effective chemotherapy drugs that are less toxic to healthy cells. Another area of research is the identification of other proteins that CCG-63802 interacts with. This could lead to the development of new drugs for the treatment of various diseases. Overall, CCG-63802 has significant potential for future research and development in the field of medicine.

Synthesemethoden

CCG-63802 can be synthesized using a relatively simple method that involves the reaction of cyclohexylamine with 2,3-dimethylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, CCG-63802. The synthesis process can be optimized to produce high yields of the compound, making it readily available for scientific research.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17-10-9-15-21(18(17)2)24(28(26,27)20-13-7-4-8-14-20)16-22(25)23-19-11-5-3-6-12-19/h4,7-10,13-15,19H,3,5-6,11-12,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCDCKVKYGHYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.